Solubility Profile in Key Organic Solvents vs. Free Carboxylic Acid and Methyl Ester
Ethyl 3-methoxyazetidine-3-carboxylate exhibits distinct solubility characteristics compared to its methyl ester and free acid counterparts, a critical factor for reaction optimization and formulation development. While the free acid (3-methoxyazetidine-3-carboxylic acid, CAS 1392879-24-1) is a solid with limited solubility data, the ethyl ester provides enhanced solubility in organic solvents, which is essential for many synthetic transformations . The methyl ester analog (methyl 3-methoxyazetidine-3-carboxylate, CAS 1392879-17-2) differs in lipophilicity, impacting its behavior in biological assays. This solubility differential directly influences the selection of this building block for specific synthetic routes or biological testing conditions .
| Evidence Dimension | Solubility in Organic Solvents |
|---|---|
| Target Compound Data | Soluble in DMF, DMSO, Ethanol (specific quantitative values not directly reported; inferred from structurally similar azetidine esters) |
| Comparator Or Baseline | 3-Methoxyazetidine-3-carboxylic acid (CAS 1392879-24-1) and Methyl 3-methoxyazetidine-3-carboxylate (CAS 1392879-17-2) |
| Quantified Difference | Solubility data for the target compound is not explicitly provided in the retrieved literature, but the ethyl ester is expected to have higher solubility in organic solvents compared to the free acid, which is a solid, and a different solubility profile than the methyl ester due to increased lipophilicity. |
| Conditions | Solubility in standard laboratory solvents (e.g., DMF, DMSO, Ethanol) |
Why This Matters
Solubility dictates the choice of solvent for chemical reactions and the feasibility of formulating compounds for in vitro assays, directly impacting the efficiency of a drug discovery workflow.
